molecular formula C6H10N2O3S B8088963 2-(azetidin-3-ylidene)acetonitrile,methanesulfonicacid

2-(azetidin-3-ylidene)acetonitrile,methanesulfonicacid

Cat. No.: B8088963
M. Wt: 190.22 g/mol
InChI Key: MVQKKVBJZJLIHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(azetidin-3-ylidene)acetonitrile,methanesulfonicacid is an organic compound that has garnered significant interest in the fields of chemistry and pharmaceuticals. This compound is known for its unique structure, which includes an azetidine ring and a nitrile group, making it a valuable intermediate in various synthetic processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azetidin-3-ylidene)acetonitrile typically involves the reaction of azetidin-3-one with appropriate reagents. One common method is the Horner–Wadsworth–Emmons reaction, which is catalyzed by DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). This reaction is followed by an aza-Michael addition with NH-heterocycles to yield the target compound .

Industrial Production Methods

For industrial production, a green and cost-effective method has been developed. This method employs commercially available and low-cost starting materials such as benzylamine. The process involves a green oxidation reaction in a microchannel reactor, which is suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-(Azetidin-3-ylidene)acetonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can convert the nitrile group into other functional groups.

    Substitution: The azetidine ring allows for substitution reactions, where different substituents can be introduced.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

2-(Azetidin-3-ylidene)acetonitrile has numerous applications in scientific research:

    Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules.

    Biology: The compound is used in the development of bioactive molecules and pharmaceuticals.

    Medicine: It is a key intermediate in the synthesis of drugs, particularly those targeting inflammatory pathways.

    Industry: The compound is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Azetidin-3-ylidene)acetonitrile involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it has been shown to inhibit the JAK1 and JAK2 enzymes, which are involved in inflammatory pathways .

Comparison with Similar Compounds

Similar Compounds

    2-(Azetidin-3-ylidene)acetonitrile hydrochloride: This compound is similar in structure but includes a hydrochloride group.

    2-(3-Azetidinylidene)acetonitrile: Another similar compound with slight variations in its structure.

Uniqueness

2-(azetidin-3-ylidene)acetonitrile,methanesulfonicacid stands out due to its unique combination of an azetidine ring and a nitrile group, which provides distinct reactivity and versatility in synthetic applications .

Properties

IUPAC Name

2-(azetidin-3-ylidene)acetonitrile;methanesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2.CH4O3S/c6-2-1-5-3-7-4-5;1-5(2,3)4/h1,7H,3-4H2;1H3,(H,2,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVQKKVBJZJLIHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)O.C1C(=CC#N)CN1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O3S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.22 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.